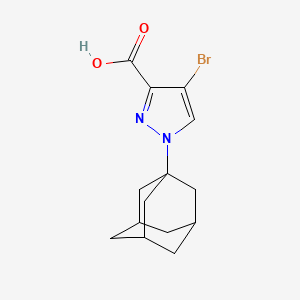
1-Adamantanyl-4-bromopyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Adamantanyl-4-bromopyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17BrN2O2 and its molecular weight is 325.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
1-Adamantanyl-4-bromopyrazole-3-carboxylic acid is a research chemical Similar compounds combining adamantane and 1,3,4-oxadiazole have been synthesized and evaluated as potential inhibitors of aurora-a kinase , a family of serine/threonine kinases that play critical roles in cell cycle control and mitosis .
Mode of Action
The bromination of carboxylic acids, such as in this compound, is known to proceed through the hell-volhard-zelinskii reaction . This reaction involves the formation of an acid bromide enol, which subsequently reacts with bromine to give α-bromination .
Biochemical Pathways
Α-bromo carboxylic acids, like this compound, can undergo reactions to produce α-hydroxy carboxylic acids or provide a route to amino acids .
Pharmacokinetics
The compound’s molecular weight (32520) and topological polar surface area (551) suggest it may have reasonable bioavailability .
Result of Action
Similar compounds have shown potential as inhibitors of aurora-a kinase , suggesting this compound may also have effects on cell cycle control and mitosis .
生物活性
1-Adamantanyl-4-bromopyrazole-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique structure that combines an adamantane moiety with a brominated pyrazole ring. The synthesis typically involves:
- Formation of the Pyrazole Ring : The pyrazole can be synthesized through cyclocondensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Bromination : The introduction of a bromine atom at the 4-position can be achieved through electrophilic aromatic substitution.
- Carboxylation : The carboxylic acid group is introduced via carboxylation reactions, often utilizing carbon dioxide under basic conditions.
Biological Activity
The biological activity of this compound has been studied in various contexts, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-adamantanyl derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Case Study : A study by Gosselin et al. (2018) evaluated various pyrazole derivatives, including this compound, showing promising results against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Mechanism of Action : The compound may inhibit COX enzymes, thereby reducing the production of prostaglandins involved in inflammation .
Anticancer Potential
Recent studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells through various pathways.
- Research Findings : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines, indicating its potential as an anticancer agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory processes and microbial metabolism.
- Cell Signaling Modulation : It may modulate signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
- Receptor Interaction : Interaction with specific receptors involved in pain and inflammation pathways has also been observed.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| 1-Adamanthylpyrazole | Similar pyrazole structure | Antimicrobial, anti-inflammatory | Effective against E. coli |
| 4-Bromopyrazole | Brominated variant | Anticancer | Induces apoptosis in tumor cells |
| Pyrazole-3-carboxylic Acid | Carboxylic derivative | Anti-inflammatory | Inhibits COX enzymes |
特性
IUPAC Name |
1-(1-adamantyl)-4-bromopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-7-17(16-12(11)13(18)19)14-4-8-1-9(5-14)3-10(2-8)6-14/h7-10H,1-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTFERJVOWDYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














